2,6-Di-tert-butylpyridine, polymer-bound (DTBP-poly) is a molecule used in organic synthesis research. It is a derivative of 2,6-di-tert-butylpyridine (DTBP) chemically linked to a solid polymer support []. DTBP itself is a hindered pyridine base, meaning it is a nitrogen-containing aromatic ring molecule with bulky tert-butyl groups attached at the 2 and 6 positions. These bulky groups make DTBP a strong base that is less reactive than other pyridine derivatives.
The attachment of DTBP to a polymer scaffold makes DTBP-poly a heterogeneous catalyst. This means it can be easily separated from the reaction mixture after use, allowing for catalyst recovery and reuse [].
The key feature of DTBP-poly is the combination of the DTBP functional group and the polymer support. The DTBP unit provides the basic character, while the polymer support allows for easy separation from the reaction mixture. The specific polymer used can vary, but polystyrene and polyacrylates are common [].
DTBP-poly is primarily used as a base catalyst in organic synthesis reactions. Here are some examples:
For example, dehydrohalogenation of 2-chloro-butane with DTBP-poly can be represented by the following equation:
CH3CH2CH2Cl (2-chloro-butane) + KOH (potassium hydroxide) --> CH3CH2CH=CH2 (but-2-ene) + KCl (potassium chloride) []
Specific physical and chemical properties of DTBP-poly, such as melting point, boiling point, and solubility, depend on the type of polymer support used. However, since DTBP-poly is a heterogeneous catalyst, these properties are not typically reported as they are not relevant to its function in reactions [].
2,6-Di-tert-butylpyridine serves as a versatile reagent in organic synthesis. It participates in several key reactions:
The synthesis of 2,6-di-tert-butylpyridine typically involves:
2,6-Di-tert-butylpyridine, polymer-bound, finds utility across several fields:
Research on the interaction studies involving 2,6-di-tert-butylpyridine primarily focuses on its reactivity with other chemical species rather than biological interactions. Its capacity to act as a hindered base allows it to engage effectively in reactions requiring proton abstraction or stabilization of charged intermediates.
Several compounds share structural similarities with 2,6-di-tert-butylpyridine. Below is a comparison highlighting their uniqueness:
The uniqueness of 2,6-di-tert-butylpyridine lies in its specific steric hindrance and reactivity profile that make it particularly effective for certain organic synthesis applications while being less reactive than other related compounds.
The concept of immobilizing pyridine derivatives onto polymer matrices emerged from early efforts to stabilize reactive intermediates and enhance catalytic efficiency. In the 1920s, the Chichibabin synthesis introduced methods for producing pyridine derivatives, which later inspired the development of polymer-supported catalysts. Key milestones include:
Period | Key Development | Reference |
---|---|---|
1920s | Chichibabin pyridine synthesis | |
1980s | Polymer-bound DTBP in vinyl triflate synthesis | |
2000s | Tunable polymer supports for Pd-catalyzed C–H activation |
DTBP’s structural features make it indispensable in modern catalysis:
Immobilizing DTBP onto polymers addresses critical limitations of homogeneous systems:
The molecule’s geometry and electronic properties derive from:
The polymer-bound 2,6-di-tert-butylpyridine represents a sophisticated immobilization system where the active pyridine derivative is covalently attached to a polymeric backbone [1] [3]. The fundamental architecture consists of poly(2,6-di-tert-butyl-4-vinylpyridine) as the primary structural component, which provides the necessary framework for supporting the functional pyridine units [1] [8]. This polymer support structure is derived from the vinyl polymerization of 2,6-di-tert-butyl-4-vinylpyridine monomers, creating a linear backbone with pendant pyridine groups [7] [25].
The molecular structure exhibits a Carbon-13 Hydrogen-21 Nitrogen composition for each repeating unit, with the Chemical Abstracts Service number 107054-29-5 identifying the specific polymer-bound variant [1] [9]. The support structure maintains the sterically hindered nature of the original 2,6-di-tert-butylpyridine molecule while providing enhanced stability and recyclability through polymer immobilization [3] [20]. The vinyl linkage at the 4-position of the pyridine ring ensures that the nitrogen lone pair remains accessible for coordination while maintaining the steric protection afforded by the bulky tert-butyl substituents [10] [22].
The cross-linking methodology employed in polymer-bound 2,6-di-tert-butylpyridine utilizes divinylbenzene as the primary cross-linking agent, typically incorporated at a concentration of 1 percent by weight [1] [8] [9]. This low degree of cross-linking serves multiple critical functions in the polymer architecture, providing dimensional stability while maintaining sufficient flexibility for solvent swelling and substrate accessibility [17]. The divinylbenzene cross-links create a three-dimensional network structure that prevents dissolution of the polymer support in organic solvents while allowing for reversible swelling behavior [15] [17].
The cross-linking density of 1 percent represents an optimized balance between mechanical stability and functional accessibility [9] [25]. Higher cross-linking densities would result in reduced swelling capacity and potentially limited access to the active pyridine sites, while lower cross-linking would compromise the structural integrity of the polymer matrix [17]. The divinylbenzene units form covalent bridges between polymer chains through radical polymerization mechanisms, creating permanent cross-links that maintain the three-dimensional structure under various reaction conditions [12] [17].
The loading capacity of polymer-bound 2,6-di-tert-butylpyridine is quantified at approximately 1.8 millimoles per gram of polymer, representing the concentration of active pyridine sites available for coordination or catalytic applications [1] [3] [8]. This loading capacity reflects the balance between functional group density and the steric requirements of the bulky tert-butyl substituents [9] [13]. The relatively high loading capacity indicates efficient incorporation of the pyridine functionality while maintaining the accessibility necessary for effective coordination chemistry [20] [22].
The determination of loading capacity involves analytical techniques that quantify the nitrogen content of the polymer, typically performed through elemental analysis or titration methods [3] [25]. Factors influencing the loading capacity include the molecular weight of the polymer backbone, the degree of cross-linking, and the steric accessibility of the pyridine nitrogen atoms [20]. The loading capacity directly correlates with the catalytic efficiency and coordination behavior of the polymer-bound system, making it a critical parameter for applications in organic synthesis and catalysis [2] [22].
The physical characterization of polymer-bound 2,6-di-tert-butylpyridine includes a well-defined particle size distribution within the 200-400 mesh range, corresponding to particle sizes between 38 and 75 micrometers [1] [8] [27]. This mesh size specification ensures optimal surface area exposure while maintaining practical handling characteristics for synthetic applications [14] [29]. The 200 mesh designation indicates that 90 percent or more of the particles pass through a 200-mesh sieve with 75-micrometer openings, while the 400 mesh upper limit ensures particles are retained by a 400-mesh sieve with 38-micrometer openings [27] [29].
Mesh Size | Particle Size (μm) | Sieve Opening (mm) |
---|---|---|
200 | 75 | 0.075 |
250 | 58 | 0.058 |
300 | 48 | 0.048 |
400 | 38 | 0.038 |
The controlled particle size distribution provides several advantages in practical applications, including uniform flow characteristics, consistent reaction kinetics, and predictable mass transfer properties [14] [16]. The mesh size range facilitates easy separation from reaction mixtures through simple filtration while providing sufficient surface area for effective substrate interaction [3] [25]. This particle size specification represents an optimization between surface area maximization and practical handling considerations in synthetic chemistry applications [16] [27].
The solubility profile of polymer-bound 2,6-di-tert-butylpyridine demonstrates characteristic behavior of cross-linked polymer networks, exhibiting insolubility in all tested solvents while displaying variable swelling behavior depending on solvent properties [3] [11] [15]. The polymer remains completely insoluble in aqueous media, reflecting the hydrophobic nature of the tert-butyl substituents and the aromatic pyridine core [11] [19]. In organic solvents, the polymer exhibits pronounced swelling behavior that correlates with solvent polarity and hydrogen bonding capacity [15] [17].
Solvent | Swelling Degree (%) | Solvent Class | Interaction Type |
---|---|---|---|
Water | 5-10 | Protic polar | Hydrogen bonding (weak) |
Methanol | 15-25 | Protic polar | Hydrogen bonding |
Tetrahydrofuran | 150-200 | Aprotic polar | Dipole-dipole |
Dichloromethane | 100-150 | Aprotic polar | Dipole-induced dipole |
Toluene | 80-120 | Aprotic nonpolar | π-π interactions |
The swelling behavior in tetrahydrofuran and other polar aprotic solvents reaches maximum values of 150-200 percent, indicating excellent compatibility and accessibility for reactions conducted in these media [15] [17]. The moderate swelling in chlorinated solvents and aromatic hydrocarbons provides versatility for various synthetic applications while maintaining structural integrity [19] [15]. The limited swelling in protic solvents reflects the steric hindrance around the nitrogen atoms, which reduces hydrogen bonding interactions [11] [19].
The thermal stability characteristics of polymer-bound 2,6-di-tert-butylpyridine demonstrate exceptional resistance to thermal degradation, with decomposition onset temperatures ranging from 280 to 320 degrees Celsius [18] [24]. Thermogravimetric analysis reveals a single-step decomposition mechanism with maximum decomposition rates occurring between 380 and 420 degrees Celsius, indicating a well-defined thermal degradation pathway [18] [30]. The temperature at 50 percent weight loss ranges from 350 to 390 degrees Celsius, demonstrating superior thermal stability compared to many conventional polymer systems [18] [24].
Parameter | Value | Analysis Method |
---|---|---|
Decomposition Onset Temperature | 280-320°C | TGA onset determination |
Maximum Decomposition Temperature | 380-420°C | DTG peak analysis |
Temperature at 50% Weight Loss | 350-390°C | TGA curve analysis |
Char Residue at 800°C | 15-25% | TGA residue analysis |
Activation Energy | 150-200 kJ/mol | Kinetic analysis |
The thermal stability enhancement results from the aromatic pyridine rings within the polymer structure, which provide inherent thermal resistance through conjugated π-electron systems [18] [19]. The presence of tert-butyl groups contributes additional thermal stability through steric protection of the polymer backbone [24] [30]. The char residue of 15-25 percent at 800 degrees Celsius indicates formation of thermally stable carbonaceous materials during high-temperature degradation [18] [24]. The activation energy for thermal decomposition ranges from 150 to 200 kilojoules per mole, reflecting the energy barrier for breaking the polymer bonds during thermal degradation [18].
The structural characterization of polymer-bound 2,6-di-tert-butylpyridine employs multiple complementary spectroscopic techniques to provide comprehensive analysis of the molecular architecture and functional group environment [5] [21] [23]. Fourier Transform Infrared spectroscopy serves as a primary characterization tool, with the diagnostic pyridine ring deformation band appearing at 993-994 wavenumbers providing definitive identification of the immobilized pyridine functionality [4] [5] [23]. This characteristic vibration undergoes systematic shifts to higher frequencies upon coordination or hydrogen bonding interactions, serving as a sensitive probe for the chemical environment of the nitrogen atoms [19] [21].
Proton Nuclear Magnetic Resonance spectroscopy provides detailed information about the aromatic proton environments, with characteristic resonances appearing between 7.5 and 8.5 parts per million for the pyridine ring protons [5] [21] [22]. The tert-butyl protons typically appear as sharp singlets around 1.3 parts per million, confirming the presence and integrity of the sterically demanding substituents [4] [5]. Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the aromatic carbon framework with resonances between 120 and 160 parts per million, providing structural confirmation of the pyridine ring system and substituent attachment points [5] [28].
Technique | Key Peaks/Features | Information Obtained | Sample Requirements |
---|---|---|---|
FTIR Spectroscopy | 993-994 cm⁻¹ (pyridine ring) | Functional group identification | KBr pellet or ATR mode |
¹H NMR Spectroscopy | 7.5-8.5 ppm (aromatic protons) | Proton environment analysis | Solution in deuterated solvent |
¹³C NMR Spectroscopy | 120-160 ppm (aromatic carbons) | Carbon framework structure | Solution or solid-state |
UV-Vis Spectroscopy | 250-300 nm (π-π* transitions) | Electronic transitions | Solution or suspension |
Solid-state Nuclear Magnetic Resonance spectroscopy provides unique insights into the polymer dynamics and molecular mobility within the cross-linked network structure [28]. Cross-polarization experiments enable enhanced sensitivity for carbon-13 detection while providing information about the spatial proximity of protons and carbons in the polymer matrix [21] [28]. Magic angle spinning techniques eliminate line broadening effects associated with chemical shift anisotropy, revealing detailed structural information about the immobilized pyridine environment [28].
Surface morphology characterization of polymer-bound 2,6-di-tert-butylpyridine utilizes advanced microscopic and surface analytical techniques to elucidate the three-dimensional structure and surface properties of the polymer beads [23] [26]. Scanning Electron Microscopy provides high-resolution imaging of the polymer surface, revealing the spherical bead morphology and surface texture characteristics that influence mass transfer and accessibility [23]. The surface analysis typically reveals a porous structure with interconnected channels that facilitate solvent penetration and substrate diffusion [23] [26].
X-ray Photoelectron Spectroscopy serves as a powerful surface analysis technique for quantifying the elemental composition and chemical state of nitrogen atoms at the polymer surface [21] [23]. The nitrogen 1s binding energy analysis provides direct evidence for the pyridine nitrogen environment and can detect changes in coordination state or protonation [21] [23]. Surface composition analysis reveals the distribution of functional groups across the polymer surface, confirming uniform incorporation of the pyridine functionality [23] [26].
Transmission Electron Microscopy enables analysis of the internal structure and cross-linking distribution within individual polymer beads [23] [26]. The imaging reveals the three-dimensional cross-linked network structure and can identify regions of varying cross-link density [26]. Atomic Force Microscopy provides nanoscale surface topography information, revealing surface roughness characteristics and mechanical properties at the molecular level [23] [26]. These morphological characteristics directly influence the performance of the polymer-bound material in catalytic and synthetic applications, affecting both accessibility and selectivity [20] [22] [26].